
Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate is a coordination compound that has garnered significant interest in recent years due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of pyridine rings, which are known for their electron-donating ability and strong coordination with transition metals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate typically involves the reaction of pyridine-2,6-dicarboxylic acid with pyridine-4-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs hydrothermal or solvothermal methods. These methods involve the self-assembly of metal ions with organic bridging ligands under high temperature and pressure conditions. The use of these methods allows for the efficient production of high-purity this compound .
化学反応の分析
Types of Reactions
Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents such as hydrogen gas or metal hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine-2,6-dicarboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .
科学的研究の応用
Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate involves its ability to coordinate with metal ions through the nitrogen atoms in the pyridine rings. This coordination leads to the formation of stable complexes that can interact with various molecular targets and pathways. The specific effects of these interactions depend on the nature of the metal ion and the target molecule .
類似化合物との比較
Bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate can be compared with other similar compounds, such as:
N,N’-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide: This compound also contains pyridine rings and is used in the synthesis of coordination complexes.
4-(hydroxymethyl)pyridine-2,6-dicarboxylate: This derivative is used in the synthesis of lanthanide complexes with unique fluorescence properties.
4-[(bis-carboxymethyl-amino)-methyl]-pyridine-2,6-dicarboxylic acid: This compound is used as a multifunctional ligand in coordination chemistry.
The uniqueness of this compound lies in its specific structural arrangement and its ability to form stable complexes with a wide range of metal ions, making it a versatile compound in various scientific and industrial applications.
特性
分子式 |
C19H15N3O4 |
|---|---|
分子量 |
349.3 g/mol |
IUPAC名 |
bis(pyridin-4-ylmethyl) pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C19H15N3O4/c23-18(25-12-14-4-8-20-9-5-14)16-2-1-3-17(22-16)19(24)26-13-15-6-10-21-11-7-15/h1-11H,12-13H2 |
InChIキー |
QVCOVURSDGBJJN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)C(=O)OCC2=CC=NC=C2)C(=O)OCC3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-4-[4-(1-methylethyl)phenyl]-3-buten-2-one](/img/structure/B13740158.png)
![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(2-ethoxyphenyl)-1-piperazinyl]-](/img/structure/B13740166.png)
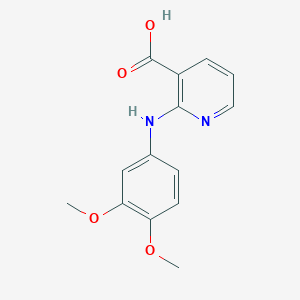
![Methyl-(1-phenoxypropan-2-yl)-[2-(phenylcarbamoyloxy)ethyl]azaniumchloride](/img/structure/B13740188.png)
![Dihydromorphinon-N-oxyd-ditartarat [German]](/img/structure/B13740197.png)
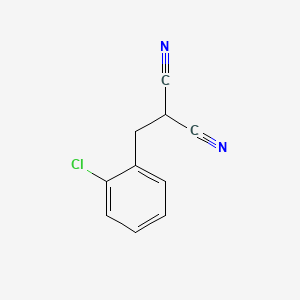
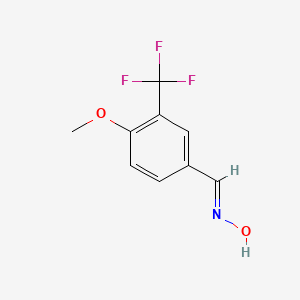

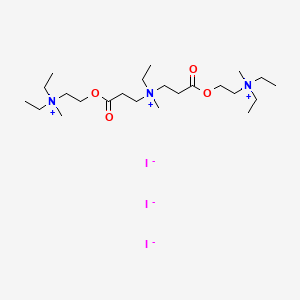
![Benzoic acid, 5-[[4-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]azo]-2-hydroxy-, disodium salt](/img/structure/B13740221.png)
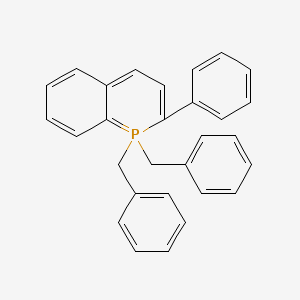
![Pyrrolo[2,3-b]indole-1,2(2H)-dicarboxylicacid,3,3a,8,8a-tetrahydro-,dimethyl ester,[2r-(2a,3ab,8ab)]-(9ci)](/img/structure/B13740230.png)


